Ascorbyl stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

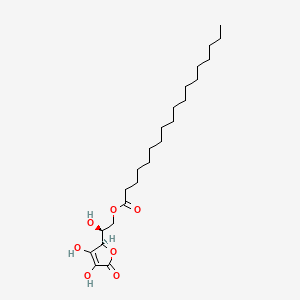

Ascorbyl stearate is a fatty acid ester.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Ascorbyl stearate has been shown to exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. Research indicates that it promotes cell death through mechanisms involving oxidative stress and modulation of cell cycle progression. For instance, studies have demonstrated that this compound can inhibit the proliferation of HeLa cervical cancer cells by increasing reactive oxygen species (ROS) levels, altering membrane fluidity, and interfering with critical signaling pathways such as IGF-IR/p53/p21/cyclins .

Case Studies

- HeLa Cells : In a study examining the effects of this compound on HeLa cells, treatment resulted in significant apoptosis and cell cycle arrest at the sub-G0/G1 phase. The compound was found to modulate Nrf-2 levels and increase ROS production, underscoring its potential as an anti-proliferative agent .

- Ovarian Cancer : Another study highlighted that this compound inhibited the growth of ovarian epithelial cancer cells by decreasing PI3K/AKT activity. This effect was linked to its lipophilic nature, allowing it to effectively cross biological membranes and exert its therapeutic effects .

Food Preservation

This compound is utilized as an antioxidant in food products due to its ability to prevent lipid oxidation. Its incorporation into lipid-soluble systems enhances the stability of food products while maintaining their nutritional quality.

Research Findings

A study indicated that this compound could effectively protect food products from oxidative degradation, thereby extending shelf life and preserving flavor . The compound's antioxidant properties are particularly beneficial in formulations that require prolonged storage under varying environmental conditions.

Dermatological Applications

In dermatology, this compound is explored for its potential in skin care formulations. Its lipophilic characteristics facilitate dermal penetration, enhancing the bioavailability of vitamin C in topical applications.

Case Studies

- Dermal Penetration Studies : Research involving guinea pigs demonstrated that topical application of vitamin C derivatives like this compound resulted in significantly higher concentrations of vitamin C in the skin compared to controls. This suggests its efficacy as a delivery system for vitamin C in skincare products .

- Stability and Efficacy : this compound's stability under various conditions makes it a suitable candidate for inclusion in cosmetic formulations aimed at improving skin health and appearance by combating oxidative stress .

Comparative Data Table

Propiedades

Número CAS |

25395-66-8 |

|---|---|

Fórmula molecular |

C24H42O7 |

Peso molecular |

442.6 g/mol |

Nombre IUPAC |

[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octadecanoate |

InChI |

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3/t19-,23-/m1/s1 |

Clave InChI |

LITUBCVUXPBCGA-AUSIDOKSSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Descripción física |

White or yellowish, white powder with a citrus-like odour |

Sinónimos |

ascorbylestearate; ascorbylstearate; L-ASCORBYL STEARATE; L-ASCORBYL 6-STEARATE; 6-O-OCTADECANOYL-L-ASCROBIC ACID; 6-O-STEAROYL-L-ASCORBIC ACID; (stearoyloxy)-L-ascorbic acid; L-ASCORBYLSTERATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.